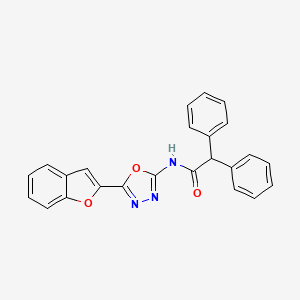
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
The study of oxadiazolines and oxadiazoles, closely related to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide, has been focused on understanding their chemical reactivity. For instance, the photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines can occur under mild conditions, indicating potential for specific applications in chemical synthesis and modifications (Srimannarayana, Srivastava, & Clapp, 1970).
Antimicrobial and Cytotoxic Properties
Novel oxadiazole derivatives exhibit significant antimicrobial activities against a range of bacterial and fungal species. Such compounds, including those structurally similar to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide, show promise in the development of new antimicrobial agents. Some compounds have displayed potent antibacterial activity, particularly against Pseudomonas aeruginosa, and high inhibitory activity against Candida albicans. Additionally, certain oxadiazole derivatives have demonstrated cytotoxic effects against NIH/3T3 cells, highlighting their potential in anticancer research (Kaplancıklı et al., 2012).
Green Synthesis and Characterization
Advancements in green chemistry have led to the development of efficient synthesis methods for benzofuran and oxadiazole compounds. Ultrasound and microwave-assisted synthetic strategies have been applied to create benzofuran-oxadiazole derivatives with good to excellent yields. These methods not only enhance the efficiency of synthesis but also contribute to the sustainability of chemical processes. The synthesized compounds have been characterized for their structural properties and evaluated for their antimicrobial, thrombolytic, and anticancer potentials, demonstrating significant activities in these areas (Irfan et al., 2022).
Antifungal and Wood Preservation Applications
Benzofuran-1,3,4-oxadiazole hybrids have been synthesized and assessed as antifungal agents, showing promise in applications such as wood preservation. These compounds were tested against wood-degrading fungi, including white-rot and brown-rot fungi, and displayed varying degrees of antifungal activity, suggesting their utility in protecting wood materials from fungal degradation (Hosseinihashemi et al., 2019).
Safety And Hazards
As for safety and hazards, it’s important to note that the properties can vary greatly depending on the specific compound. For example, 2-Benzofuranyl methyl ketone, a benzofuran derivative, is classified as a combustible solid2. It’s recommended to avoid dust formation and breathing vapors, mist, or gas2.
Direcciones Futuras
Given the wide range of biological activities exhibited by benzofuran and oxadiazole compounds, there is potential for further research and development in this area. The development of new therapeutic agents that improve bioavailability is one of the targets achieved with most of the more recent compounds3.
Please note that the information provided here is general and may not apply directly to “N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide”. For specific information about this compound, further research or consultation with a chemical expert may be necessary.
Propiedades
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c28-22(21(16-9-3-1-4-10-16)17-11-5-2-6-12-17)25-24-27-26-23(30-24)20-15-18-13-7-8-14-19(18)29-20/h1-15,21H,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNCXNQEGATTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

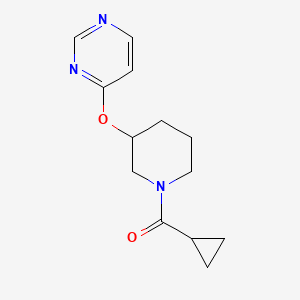
![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)
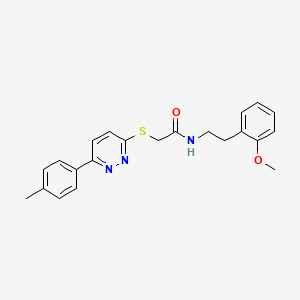
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
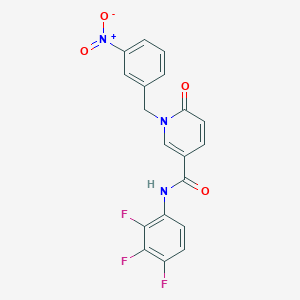

![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)
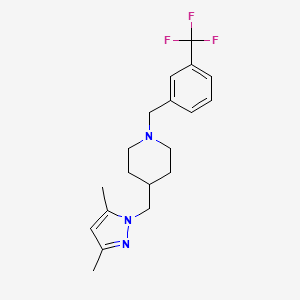
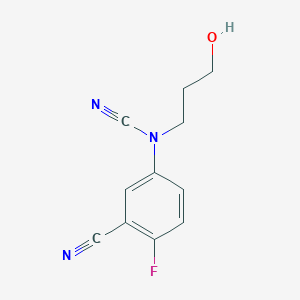
![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)
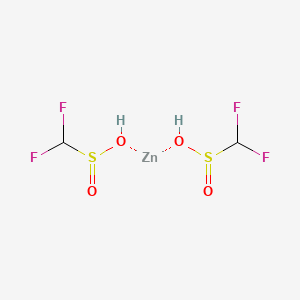
![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)
![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)